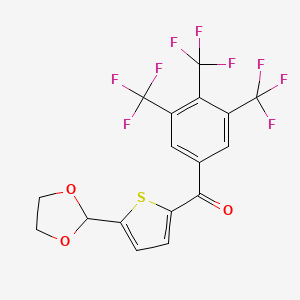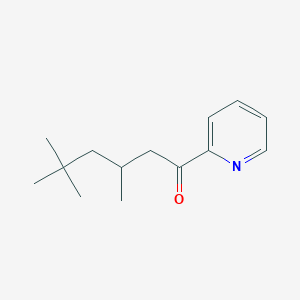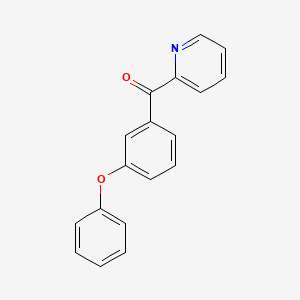
7-(3-Iodophenyl)-7-oxoheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization
The photochemistry of similar iodophenyl compounds has been investigated in various studies. For example, Grote et al. (2012) studied the photochemistry of 3-iodo-2,5,6-trifluoropyridyl azide, leading to insights into the behavior of related iodophenyl compounds in their triplet ground state and their interaction with other chemicals under specific conditions (Grote et al., 2012).
Chemical Synthesis and Reactions
MiyanoSotaro and HashimotoHarukichi (1973) explored the synthesis of alkyl-substituted 7-ethylcyclohepta-1,3,5-trienes, providing a foundation for understanding the synthesis processes involving similar iodophenyl compounds (MiyanoSotaro & HashimotoHarukichi, 1973). Additionally, Yamamoto et al. (2011) provided insights into the Beckmann rearrangement/fragmentation reaction, which is relevant to understanding the chemical behavior of 7-(3-Iodophenyl)-7-oxoheptanenitrile in various reactions (Yamamoto, Hasegawa, & Yamataka, 2011).
Potential Biological Applications
While the specific biological applications of 7-(3-Iodophenyl)-7-oxoheptanenitrile are not detailed in the available literature, research on similar compounds suggests potential applications in biological probes and imaging. Zhao & Wang (2010) discussed the uses of 7-azaindole and its derivatives in biological settings, indicating a pathway for exploring the applications of similar iodophenyl compounds in this field (Zhao & Wang, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(3-iodophenyl)-7-oxoheptanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYZZJPQTJZEGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642251 |
Source


|
| Record name | 7-(3-Iodophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Iodophenyl)-7-oxoheptanenitrile | |
CAS RN |
898767-97-0 |
Source


|
| Record name | 7-(3-Iodophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














